5-HT2B Receptor Antagonist Potency: Head-to-Head Comparison with Clinical-Stage and Reference Antagonists
4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine (MW071) demonstrates 5-HT2B receptor antagonist activity with an IC50 of 54 nM in a cellular functional assay, as measured by calcium flux in stably transfected CHO cells [1]. In a direct binding assay, the compound exhibits an IC50 of 22 ± 9.0 nM [2]. This potency positions the compound within the range of established 5-HT2B antagonists but with a key differentiating feature: unlike many reference antagonists that exhibit ancillary activity at related 5-HT2 receptor subtypes or other aminergic GPCRs, this compound maintains functional selectivity [2]. For context, the widely used 5-HT2B antagonist RS-127445 has an IC50 of 0.7 nM but demonstrates off-target activity at 5-HT2A and 5-HT2C receptors at higher concentrations . The clinical candidate 5-HT2B antagonist-1 has an IC50 of 33.4 nM but lacks the comprehensive selectivity profiling available for this compound . A class of spiro-piperidine 5-HT2B antagonists achieved IC50 values as low as 1 nM but exhibited variable selectivity profiles across different chemical series [3].
| Evidence Dimension | 5-HT2B receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | 54 nM (cellular calcium flux); 22 ± 9.0 nM (binding) |
| Comparator Or Baseline | RS-127445: 0.7 nM; 5-HT2B antagonist-1: 33.4 nM; Spiro-piperidine series: 1 nM |
| Quantified Difference | Target compound is 77-fold less potent than RS-127445 but 1.6-fold less potent than antagonist-1; however, target compound demonstrates superior selectivity profile across 161 GPCRs, 302 kinases, and 7 transporters compared to these comparators [2]. |
| Conditions | Functional assay: stably transfected CHO cells, calcium flux monitored by FLIPR; Binding assay: radioligand displacement |
Why This Matters
The compound's potency is sufficient for in vivo target engagement studies in rodent models (as demonstrated by MW071 administration at 1-10 mg/kg i.p.), while its exceptional selectivity profile reduces the risk of off-target confounding in behavioral and electrophysiological experiments, a critical consideration for procurement decisions in neurodegenerative disease research where polypharmacology is a common confounder.
- [1] Wang, H., et al. The 5HT2b Receptor in Alzheimer's Disease: Increased Levels in Patient Brains and Antagonist Attenuation of Amyloid and Tau Induced Dysfunction. J Alzheimers Dis. 2024;98(4):1349-1360. View Source
- [2] Wang, H., et al. Table 1: Compound Characterization. J Alzheimers Dis. 2024;98(4):1349-1360. View Source
- [3] Sciencedirect. New spiro-piperidines as 5-HT2B receptor antagonists. 2006. View Source
